(3-propylphenyl)hydrazine Hydrochloride

Organic synthesis Crystallization Process chemistry

Select (3-propylphenyl)hydrazine hydrochloride for robust heterocyclic synthesis. The meta-propyl substitution and lower melting point (152°C) enhance solubility and enable milder reaction conditions compared to ortho/para isomers, reducing side reactions and improving process yield. Ideal for constructing indole/pyrazole cores in med chem and scale-up. Verify positional isomer to ensure batch consistency.

Molecular Formula C9H15ClN2
Molecular Weight 186.68 g/mol
CAS No. 306937-28-0
Cat. No. B1596794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-propylphenyl)hydrazine Hydrochloride
CAS306937-28-0
Molecular FormulaC9H15ClN2
Molecular Weight186.68 g/mol
Structural Identifiers
SMILESCCCC1=CC(=CC=C1)NN.Cl
InChIInChI=1S/C9H14N2.ClH/c1-2-4-8-5-3-6-9(7-8)11-10;/h3,5-7,11H,2,4,10H2,1H3;1H
InChIKeyDZRBJFAIEAQSBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Propylphenyl)hydrazine Hydrochloride (CAS 306937-28-0): A Positional Isomer Arylhydrazine Building Block with Distinct Physicochemical Profile


(3-Propylphenyl)hydrazine hydrochloride is an arylhydrazine derivative characterized by a propyl substituent at the meta position of the phenyl ring. It is supplied as a hydrochloride salt, which enhances its water solubility and solid-state stability . The compound is utilized primarily as a synthetic intermediate in the preparation of heterocyclic compounds, including indoles and pyrazoles, via Fischer indole synthesis and related cyclocondensation reactions [1]. Its CAS registry number, 306937-28-0, provides unambiguous identification across scientific literature and commercial procurement channels .

Why (3-Propylphenyl)hydrazine Hydrochloride (CAS 306937-28-0) Cannot Be Indiscriminately Substituted with Its Positional Isomers or Closely Related Analogs


Positional isomerism in arylhydrazines—specifically the location of the propyl substituent on the phenyl ring (ortho, meta, or para)—profoundly influences physicochemical properties, including melting point, logP, and solubility [1]. These differences directly impact reaction kinetics, crystallization behavior, and purification workflows in organic synthesis. Moreover, in biological contexts, the meta-substitution pattern may confer distinct target-binding geometries compared to ortho- or para-substituted analogs [2]. Consequently, substituting (3-propylphenyl)hydrazine hydrochloride with a different positional isomer without rigorous re-optimization of reaction conditions or biological assays can lead to inconsistent yields, altered product profiles, or erroneous structure-activity relationship conclusions.

(3-Propylphenyl)hydrazine Hydrochloride (CAS 306937-28-0): Comparative Quantitative Evidence Against Positional Isomers and Analogs


Meta-Substitution Lowers Melting Point by Approximately 100°C Relative to Ortho- and Para-Isomers, Facilitating Alternative Crystallization and Reaction Conditions

The melting point of (3-propylphenyl)hydrazine hydrochloride (meta-isomer) is reported as 152°C [1]. In contrast, the ortho-isomer ((2-propylphenyl)hydrazine hydrochloride) exhibits a melting point range of 250-254°C, and the para-isomer ((4-propylphenyl)hydrazine hydrochloride) melts at 239-241°C [2]. This approximately 100°C lower melting point for the meta-isomer indicates significantly weaker intermolecular forces in the solid state, which can translate to higher solubility in organic solvents and different crystallization behavior during purification.

Organic synthesis Crystallization Process chemistry

Meta-Propyl Substitution Yields a Higher Calculated LogP (3.50) Compared to Para-Isomer (2.77), Suggesting Enhanced Lipophilicity for Membrane Penetration in Biological Assays

The calculated LogP (octanol-water partition coefficient) for (3-propylphenyl)hydrazine hydrochloride is 3.50 [1]. For the para-isomer, (4-propylphenyl)hydrazine hydrochloride, the reported LogP is 2.77 [2]. This difference of 0.73 log units corresponds to an approximately 5.4-fold higher theoretical partition coefficient into octanol for the meta-isomer, indicating greater lipophilicity.

Medicinal chemistry ADME Lipophilicity

Commercially Available at ≥95% Purity with Full Quality Assurance Documentation, Matching Industry Standard for Arylhydrazine Hydrochloride Salts

(3-Propylphenyl)hydrazine hydrochloride is offered with a minimum purity specification of 95% . This purity level is consistent with the commercial specifications for its positional isomers: (2-propylphenyl)hydrazine hydrochloride (95%) , (4-propylphenyl)hydrazine hydrochloride (95-96%) , and (3-phenylpropyl)hydrazine hydrochloride (95%) . The compound is backed by a Certificate of Analysis (COA) upon request, ensuring batch-to-batch consistency for reproducible synthetic outcomes.

Chemical procurement Quality control Synthetic intermediate

Class-Level Evidence: Arylhydrazines with Propyl Substitution Exhibit LSD1 and MAO Inhibitory Activity; Meta-Substitution May Offer Distinct Binding Mode Relative to Other Isomers

While direct quantitative biological data for (3-propylphenyl)hydrazine hydrochloride itself is not yet available in the peer-reviewed literature, closely related compounds provide a class-level framework for its potential activity. (3-Phenylpropyl)hydrazine dihydrochloride (a positional analog differing in the attachment point of the phenyl and propyl groups) exhibits a Ki of 5.0 µM against LSD1 (lysine-specific demethylase 1) at pH 7.5 [1]. In contrast, 1-methyl-2-(3-phenylpropyl)hydrazine dihydrochloride shows an IC50 of 46.7 µM in the same assay [2], demonstrating that subtle structural modifications can dramatically alter inhibitory potency. Additionally, phenylhydrazine derivatives, as a class, are established monoamine oxidase (MAO) inhibitors, with meta-substituted analogs often displaying distinct selectivity profiles for MAO-A versus MAO-B compared to ortho- or para-substituted counterparts [3].

Epigenetics Enzyme inhibition Neuropharmacology

(3-Propylphenyl)hydrazine Hydrochloride (CAS 306937-28-0): Optimal Application Scenarios Based on Evidence


Synthesis of Indole and Pyrazole Heterocycles via Fischer Indole or Knorr Pyrazole Cyclizations

The meta-propyl substitution and relatively low melting point (152°C) of (3-propylphenyl)hydrazine hydrochloride make it a versatile building block for heterocyclic synthesis. Its enhanced solubility in organic solvents, inferred from its lower melting point relative to ortho- and para-isomers [1], facilitates smooth reaction with ketones or 1,3-dicarbonyl compounds under mild heating conditions. Researchers aiming to construct indole or pyrazole cores with a meta-propylphenyl substituent for downstream functionalization should select this specific isomer to avoid the higher reaction temperatures and potential side reactions associated with the higher-melting ortho- or para-isomers.

Medicinal Chemistry Lead Optimization Campaigns Targeting LSD1 or MAO Enzymes

Class-level evidence indicates that propyl-substituted phenylhydrazines can inhibit LSD1 with micromolar potency, and that structural modifications (e.g., methylation) can alter activity by up to 9-fold [2]. For researchers exploring structure-activity relationships around the arylhydrazine scaffold, (3-propylphenyl)hydrazine hydrochloride provides a meta-substituted starting point that may engage the target enzyme's active site differently than ortho- or para-isomers. Its calculated LogP of 3.50 [3] also suggests favorable membrane permeability for cell-based assays. This compound is particularly suitable for early-stage medicinal chemistry programs where systematic exploration of substitution patterns is required to optimize potency and selectivity.

Process Chemistry Development Requiring Lower-Temperature Crystallization and Handling

The 100°C lower melting point of (3-propylphenyl)hydrazine hydrochloride compared to its ortho- and para-isomers [1] translates to reduced energy costs during melt-processing and potentially easier recrystallization from common organic solvents. For industrial process chemists scaling up reactions involving this intermediate, the meta-isomer may offer operational advantages in terms of equipment requirements and energy consumption. Additionally, the commercial availability at ≥95% purity with batch-specific COA ensures reproducibility at larger scales, a critical factor in process validation and technology transfer.

Synthesis of Deuterated or Radiolabeled Internal Standards for Mass Spectrometry

The well-defined structure and availability of (3-propylphenyl)hydrazine hydrochloride at high purity make it a suitable precursor for the preparation of stable isotope-labeled (SIL) internal standards. Its propyl chain offers a site for deuteration, while the hydrazine moiety can be utilized to construct heterocyclic frameworks that are common in pharmaceutical analytes. Using the correct positional isomer is essential for ensuring that the labeled standard co-elutes precisely with the target analyte in LC-MS/MS assays, a requirement for accurate quantification in bioanalytical and forensic toxicology applications.

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